Comparative Antiproliferative Potency: b-AP15 vs. VLX1570 vs. Bortezomib in Multiple Myeloma Cells
In a direct head-to-head comparison, the antiproliferative potency of b-AP15 was evaluated against its structural analog VLX1570 and the clinical standard bortezomib across a panel of multiple myeloma (MM) cell lines. b-AP15 exhibited IC50 values in the nanomolar range, demonstrating comparable or moderately lower potency than VLX1570 but consistently greater potency than bortezomib in the KMS-11 and RPMI8226 lines [1].
| Evidence Dimension | Cell Viability (IC50, nM) |
|---|---|
| Target Compound Data | KMS-11: 83 ± 3; RPMI8226: 150 ± 14; OPM-2: 160 ± 3; OPM-2-BZR: 268 ± 12 |
| Comparator Or Baseline | VLX1570: KMS-11: 43 ± 2; RPMI8226: 74 ± 2; OPM-2: 126 ± 3; OPM-2-BZR: 191 ± 1. Bortezomib: KMS-11: 67 ± 3; RPMI8226: 84 ± 5; OPM-2: 32 ± 1; OPM-2-BZR: 204 ± 10 |
| Quantified Difference | b-AP15 vs. VLX1570: 1.9-fold (KMS-11) to 2.0-fold (RPMI8226) lower potency. b-AP15 vs. Bortezomib: 1.2-fold (KMS-11) to 1.8-fold (RPMI8226) lower potency in some lines, but 5.0-fold (OPM-2) lower potency. |
| Conditions | 72-hour MTT assay on multiple myeloma cell lines (KMS-11, RPMI8226, OPM-2, and bortezomib-resistant OPM-2-BZR). |
Why This Matters
This data provides a direct potency benchmark for researchers selecting a 19S DUB inhibitor, showing that while VLX1570 is more potent, b-AP15 remains a viable and effective tool compound with a well-characterized resistance profile.
- [1] Paulus A, et al. Antiproliferative activities of VLX1570, b-AP15 and bortezomib on multiple myeloma cells. Table 3, PMC4893612. 2016. View Source
